Methyl 6-chloro-4-[(cyclohexylcarbamoyl)methoxy]quinoline-2-carboxylate
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Overview
Description
Methyl 6-chloro-4-[(cyclohexylcarbamoyl)methoxy]quinoline-2-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-chloro-4-[(cyclohexylcarbamoyl)methoxy]quinoline-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Introduction of the Chloro Group: The chloro group can be introduced via electrophilic substitution reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Carbamoylation: The cyclohexylcarbamoyl group can be introduced through the reaction of the quinoline derivative with cyclohexyl isocyanate under mild conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Methyl 6-chloro-4-[(cyclohexylcarbamoyl)methoxy]quinoline-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Research: It serves as a building block for the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-4-[(cyclohexylcarbamoyl)methoxy]quinoline-2-carboxylate involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes such as DNA replication and protein synthesis, ultimately resulting in cell death .
Comparison with Similar Compounds
Quinoline-2-carboxylate derivatives: These compounds share the quinoline core and have similar biological activities.
Chloroquinoline derivatives: Compounds with a chloro group on the quinoline ring, known for their anti-malarial and anti-cancer properties.
Carbamoylquinoline derivatives: Compounds with a carbamoyl group on the quinoline ring, studied for their potential therapeutic applications.
Uniqueness: Methyl 6-chloro-4-[(cyclohexylcarbamoyl)methoxy]quinoline-2-carboxylate is unique due to the presence of the cyclohexylcarbamoyl group, which imparts specific steric and electronic properties to the molecule. This structural feature can influence its binding affinity to molecular targets and its overall biological activity .
Properties
Molecular Formula |
C19H21ClN2O4 |
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Molecular Weight |
376.8 g/mol |
IUPAC Name |
methyl 6-chloro-4-[2-(cyclohexylamino)-2-oxoethoxy]quinoline-2-carboxylate |
InChI |
InChI=1S/C19H21ClN2O4/c1-25-19(24)16-10-17(14-9-12(20)7-8-15(14)22-16)26-11-18(23)21-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,21,23) |
InChI Key |
MSZJTPQGAGBIAP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)OCC(=O)NC3CCCCC3 |
Origin of Product |
United States |
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